molecular formula C9H15NO2 B3034786 Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate CAS No. 22269-11-0

Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate

Cat. No.: B3034786
CAS No.: 22269-11-0
M. Wt: 169.22 g/mol
InChI Key: CFWZLIYRMYFCIH-HTQZYQBOSA-N
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Description

Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound with a unique bicyclic structure. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h7-8H,2-6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWZLIYRMYFCIH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN2[C@@H]1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hydrolases to catalyze the formation of the pyrrolizine ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are often employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. For example, its antibacterial action may involve disrupting the cell membrane of bacteria, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • (1R,7aR)-1-Methylhexahydro-1H-pyrrolizine
  • (1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
  • [(1R,7aR)-1-Acetoxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (3R)-2,3-dihydroxy-2-isopropyl

Uniqueness

Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate

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